molecular formula C14H21N3O5 B2684663 Methyl 4-((2-(2,5-dioxopyrrolidin-1-yl)acetamido)methyl)piperidine-1-carboxylate CAS No. 1234994-28-5

Methyl 4-((2-(2,5-dioxopyrrolidin-1-yl)acetamido)methyl)piperidine-1-carboxylate

Cat. No.: B2684663
CAS No.: 1234994-28-5
M. Wt: 311.338
InChI Key: XLYSWHVZPIAMAN-UHFFFAOYSA-N
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Description

Methyl 4-((2-(2,5-dioxopyrrolidin-1-yl)acetamido)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a pyrrolidin-1-yl group, which is a five-membered lactam ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-(2,5-dioxopyrrolidin-1-yl)acetamido)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the acetamido group and the pyrrolidin-1-yl group. The final step involves the esterification of the carboxylate group with methanol. The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(2,5-dioxopyrrolidin-1-yl)acetamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their corresponding alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Ammonia, primary amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 4-((2-(2,5-dioxopyrrolidin-1-yl)acetamido)methyl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-((2-(2,5-dioxopyrrolidin-1-yl)acetamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-((2-(2,5-dioxopyrrolidin-1-yl)acetamido)methyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

methyl 4-[[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O5/c1-22-14(21)16-6-4-10(5-7-16)8-15-11(18)9-17-12(19)2-3-13(17)20/h10H,2-9H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYSWHVZPIAMAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)CN2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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